molecular formula C7H4N4 B098145 1-Cyanobenzotriazole CAS No. 15328-32-2

1-Cyanobenzotriazole

Cat. No.: B098145
CAS No.: 15328-32-2
M. Wt: 144.13 g/mol
InChI Key: JPUHPGALPBINPO-UHFFFAOYSA-N
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Description

1-Cyanobenzotriazole, also known as 1H-benzotriazole-1-carbonitrile, is a versatile compound frequently used as an electrophilic cyanation reagent. It is a stable source of the cyanide cation (CN+), making it valuable in various synthetic applications. The benzotriazole fragment in this compound confers unique physicochemical properties, such as excellent leaving group ability, electron-donating or electron-withdrawing character, and stabilization of radicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Cyanobenzotriazole can be synthesized by treating benzotriazole with sodium hydride followed by the addition of cyanogen bromide. The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures (0-5°C) to ensure high yield and purity. The general reaction scheme is as follows :

Benzotriazole+NaH+BrCNThis compound\text{Benzotriazole} + \text{NaH} + \text{BrCN} \rightarrow \text{this compound} Benzotriazole+NaH+BrCN→this compound

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Cyanobenzotriazole undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include lithium diisopropylamide (LDA) and other strong bases. The reactions are typically carried out at room temperature or slightly elevated temperatures, followed by quenching with ammonium chloride and extraction with ethyl acetate .

Major Products

The major products formed from reactions with this compound include various cyano-substituted compounds, such as α-cyano-sulfones, -ketones, and -alkanecarboxylate esters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyanobenzotriazole stands out due to its stability, ease of handling, and high reactivity. Unlike other cyanating agents, it offers a balance between reactivity and safety, making it a preferred choice in many synthetic applications .

Properties

IUPAC Name

benzotriazole-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N4/c8-5-11-7-4-2-1-3-6(7)9-10-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUHPGALPBINPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10357577
Record name 1-CYANOBENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15328-32-2
Record name 1-Cyanobenzotriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015328322
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-CYANOBENZOTRIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10357577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,2,3-benzotriazole-1-carbonitrile
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Record name 1-CYANOBENZOTRIAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 1-cyanobenzotriazole primarily used for in organic synthesis?

A1: this compound is primarily recognized as a versatile cyanating agent [, , , ]. It effectively introduces cyano groups (CN) into various organic molecules, leading to the synthesis of valuable compounds like α-cyano-sulfones, -ketones, -alkanecarboxylate esters, -cyanides, alkylheterocycles, -diarylmethanes, and heterylcarbonitriles [].

Q2: Can you provide an example of a specific reaction where this compound is employed?

A2: Certainly. In the synthesis of N-(3-Cyanoprop-2-ynyl)carbazole, this compound acts as the cyanating agent reacting with lithiated N-(prop-2-ynyl)carbazole to yield the desired product with a good yield of 70% []. This highlights the compound's effectiveness in introducing cyano groups into complex molecules.

Q3: How does this compound compare to other cyanating agents?

A3: While this compound is a potent cyanating agent, other reagents like 1-cyano-4-pyrrolidino pyridinium tetrafluoroborate (CPPT), 1-cyano-imidazole (CI-1), and 2-cyano-pyridazin -3 (2H) one (2-CPO) also exist []. The choice of the optimal cyanating agent depends on the specific reaction conditions, desired yield, and the nature of the substrates involved.

Q4: Has the thermal decomposition of this compound been investigated?

A4: Yes, research indicates that this compound undergoes complex thermal decomposition, unlike some of its analogs []. Computational studies predict multiple low-activation energy pathways during its pyrolysis, often leading to charring rather than clean product formation [].

Q5: What are the potential applications of polysaccharides activated by this compound?

A5: this compound can activate polysaccharides, enabling their covalent linkage to proteins []. This conjugation strategy is particularly useful in the development of polysaccharide/protein conjugate vaccines [].

Q6: Is there any structural data available for this compound?

A6: Although specific spectroscopic data isn't provided in the provided abstracts, the molecular formula of this compound is C7H4N4 and its molecular weight is 144.14 g/mol. Structural information can be found in chemical databases like PubChem and ChemSpider.

Q7: Are there any computational studies investigating the reactivity of this compound?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the reactivity and decomposition pathways of this compound []. These studies provide valuable insights into the molecule's behavior under different conditions and aid in understanding its reactivity profile.

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